molecular formula C10H15N3OS B2672309 4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide CAS No. 1436281-76-3

4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide

Cat. No. B2672309
CAS RN: 1436281-76-3
M. Wt: 225.31
InChI Key: ICYDCFAOWYRMHA-UHFFFAOYSA-N
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Description

“4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide” is a chemical compound with the molecular formula C10H14N2O2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has various functional groups attached to it, including a methylsulfanyl group, a propan-2-yl group, and a carboxamide group .

Scientific Research Applications

Applications in N-heterocycle Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of N-heterocycles, including pyrimidines. This methodology facilitates access to structurally diverse compounds that are crucial in natural products and therapeutic applications (Philip et al., 2020).

AMPK Activation and Its Implications

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a known AMPK activator, has played a significant role in understanding AMPK biology in metabolism and cancer pathogenesis. It highlights the importance of exploring AMPK-independent effects, which could be relevant when considering the biochemical pathways and potential therapeutic applications of pyrimidine derivatives (Visnjic et al., 2021).

DNA Methyltransferase Inhibitors

The exploration of DNA methyltransferase inhibitors, including various nucleoside analogs, underscores the importance of pyrimidine derivatives in modifying genetic expression. These inhibitors have shown promise in treating leukemias but with varying efficacy in solid tumors, indicating a need for further research to optimize their clinical applications (Goffin & Eisenhauer, 2002).

Development of Enaminoketones and Enaminothiones

Research on enaminoketones and enaminothiones has demonstrated their versatility as synthetic intermediates for heterocycles such as pyrimidine derivatives. These compounds are recognized for their potential anticonvulsant properties and as building blocks for biologically active molecules (Negri et al., 2004).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives have been highlighted for their supramolecular self-assembly behavior, facilitating applications ranging from nanotechnology to polymer processing. The structural simplicity and adaptability of these compounds suggest potential areas of research for pyrimidine derivatives in creating new materials and biomedical applications (Cantekin et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. The mechanism of action for a compound typically refers to how it interacts with biological systems, which would depend on the specific application of the compound .

properties

IUPAC Name

4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-5(2)9-12-6(3)7(8(11)14)10(13-9)15-4/h5H,1-4H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYDCFAOWYRMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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